molecular formula C20H16N2O6 B3445357 2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone

2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone

Cat. No. B3445357
M. Wt: 380.3 g/mol
InChI Key: BSGDPNHSNFVIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone' is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is also known as BITC and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

BITC has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. BITC has also been found to have antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi. In addition, BITC has been found to have antioxidant properties and has been shown to protect against oxidative stress.

Mechanism of Action

The mechanism of action of BITC is not fully understood, but it is believed to act by disrupting cellular processes that are essential for the survival of cancer cells. BITC has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. In addition, BITC has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BITC has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. BITC has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

BITC has several advantages for lab experiments, including its low cost and availability. It is also relatively stable and can be stored for extended periods of time. However, BITC has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BITC. One area of research could focus on the development of more efficient synthesis methods for BITC. Another area of research could focus on the development of new applications for BITC, such as its potential use as a therapeutic agent for the treatment of cancer or infectious diseases. Additionally, further research could be conducted to better understand the mechanism of action of BITC and its effects on cellular processes.

properties

IUPAC Name

2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-7-5-21-17(25)13-3-1-11(9-15(13)19(21)27)12-2-4-14-16(10-12)20(28)22(6-8-24)18(14)26/h1-4,9-10,23-24H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGDPNHSNFVIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Reactant of Route 2
Reactant of Route 2
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Reactant of Route 3
Reactant of Route 3
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Reactant of Route 4
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Reactant of Route 5
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Reactant of Route 6
Reactant of Route 6
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone

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